molecular formula C6H10O2 B1615180 3-Pentenoic acid, 2-methyl- CAS No. 37674-63-8

3-Pentenoic acid, 2-methyl-

Cat. No.: B1615180
CAS No.: 37674-63-8
M. Wt: 114.14 g/mol
InChI Key: NFRJJFMXYKSRPK-ONEGZZNKSA-N
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Description

3-Pentenoic acid, 2-methyl- is an organic compound with the molecular formula C6H10O2. It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond within its carbon chain. This compound is also known by its IUPAC name, 2-methylpent-3-enoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pentenoic acid, 2-methyl- can be synthesized through various organic reactions. One common method involves the hydrolysis of its corresponding ester, 2-methylpent-3-enoate. This ester can be prepared by the esterification of 2-methyl-3-pentenoic acid with an alcohol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of 3-Pentenoic acid, 2-methyl- typically involves the catalytic hydrogenation of 2-methyl-3-pentenoic acid. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Pentenoic acid, 2-methyl- involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The double bond in its structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Pentenoic acid, 2-methyl- is unique due to its specific double bond position and the presence of a methyl group, which influences its reactivity and applications. Its distinct structure allows it to participate in unique chemical reactions and makes it valuable in various industrial and research applications .

Properties

CAS No.

37674-63-8

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(E)-2-methylpent-3-enoic acid

InChI

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+

InChI Key

NFRJJFMXYKSRPK-ONEGZZNKSA-N

SMILES

CC=CC(C)C(=O)O

Isomeric SMILES

C/C=C/C(C)C(=O)O

Canonical SMILES

CC=CC(C)C(=O)O

boiling_point

199.00 to 200.00 °C. @ 760.00 mm Hg

density

0.960-0.966

37674-63-8

physical_description

clear, colourless liquid

Pictograms

Corrosive

solubility

slightly soluble in water, soluble in alcohol and most fixed oils

Origin of Product

United States

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